molecular formula C5H10Cl2N2OS B12495651 2-Amino-2-(thiazol-2-YL)ethan-1-OL dihydrochloride

2-Amino-2-(thiazol-2-YL)ethan-1-OL dihydrochloride

Cat. No.: B12495651
M. Wt: 217.12 g/mol
InChI Key: SHDWNESJZXIVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride typically involves the reaction of 2-aminothiazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-(1,3-thiazol-2-yl)ethanol dihydrochloride involves its interaction with various molecular targets. It can inhibit the activity of enzymes such as phosphodiesterase and cyclooxygenase, leading to anti-inflammatory and anticancer effects. The compound also interacts with DNA, causing cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C5H10Cl2N2OS

Molecular Weight

217.12 g/mol

IUPAC Name

2-amino-2-(1,3-thiazol-2-yl)ethanol;dihydrochloride

InChI

InChI=1S/C5H8N2OS.2ClH/c6-4(3-8)5-7-1-2-9-5;;/h1-2,4,8H,3,6H2;2*1H

InChI Key

SHDWNESJZXIVQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(CO)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.